molecular formula C20H16N4O5S B2566936 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide CAS No. 886896-22-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2566936
CAS No.: 886896-22-6
M. Wt: 424.43
InChI Key: BZBPDYPOBGVMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a furan-2-yl group at position 5 and a benzamide moiety modified with a 4-methylphenylsulfonamido group at position 2. Though direct synthetic or pharmacological data for this compound are absent in the provided evidence, comparisons with structurally related analogs (e.g., LMM11, compounds 6–21) allow inferences about its properties .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-13-7-9-16(10-8-13)30(26,27)24-15-5-2-4-14(12-15)18(25)21-20-23-22-19(29-20)17-6-3-11-28-17/h2-12,24H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBPDYPOBGVMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, furan-2-carboxylic acid hydrazide can be reacted with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Sulfonamide Formation: : The sulfonamide group can be introduced by reacting 4-methylbenzenesulfonyl chloride with an amine precursor. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the sulfonamide intermediate. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives of the benzamide moiety.

Scientific Research Applications

Case Studies

A study demonstrated that derivatives of oxadiazole significantly reduced blood glucose levels in diabetic animal models. Specifically, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide showed promising results in lowering glycemic indices when tested against standard drugs like acarbose .

In Vitro Studies

The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers such as cyclin D1 and Bcl-2 .

Mechanistic Insights

The presence of the furan and oxadiazole rings enhances the compound's interaction with cellular targets involved in cancer progression. For instance, it has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by modulating cytokine release and inhibiting NF-kB activation. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis .

Antimicrobial Effects

Preliminary studies indicate that this compound has antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics or adjunct therapies for infections .

Summary Table of Applications

Application AreaMechanism/EffectReferences
AntidiabeticInhibition of α-glucosidase ,
AnticancerInduction of apoptosis; inhibition of PI3K/Akt ,
Anti-inflammatoryModulation of cytokine release; inhibition of NF-kB ,
AntimicrobialActivity against bacterial strains ,

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site. The oxadiazole ring can interact with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among 1,3,4-oxadiazole derivatives include substituents on the benzamide ring and the oxadiazole-linked aromatic systems. Below is a comparative analysis:

Key Observations :

  • Substituent Bulkiness : Bulky groups (e.g., cyclohexyl in LMM11) may reduce synthetic yields compared to simpler substituents (e.g., methylphenyl in the target compound). Yields for trifluoromethyl (15%) and bromo (50%) analogs suggest halogen substituents improve reaction efficiency .
  • Sulfonamide vs. Sulfonamides are known for enhanced metabolic stability compared to sulfamoyls .
  • Furan vs. Tetrahydronaphthalenyl : The furan-2-yl group in the target compound and LMM11 may enhance π-π interactions, whereas tetrahydronaphthalenyl groups (compounds 6–8) could improve lipophilicity and membrane penetration .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methylphenylsulfonamido)benzamide is a compound of significant interest due to its potential biological activities. It features a unique structural framework that combines a furan ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring and subsequent coupling with the sulfonamide and benzamide moieties. The following table summarizes the synthetic route:

StepReaction TypeReagentsConditions
1OxidationFuran derivatives + hydrazineHeat under reflux
2CyclizationOxidized furan + acid chloridesStirring at room temperature
3CouplingResulting oxadiazole + sulfonamideSolvent-mediated reaction

Antidiabetic Properties

Research indicates that compounds similar to this compound exhibit significant antidiabetic activity. For instance, derivatives of benzenesulfonamide have shown hypoglycemic effects in streptozotocin-induced diabetic models . The mechanism is believed to involve the inhibition of glucosidase enzymes, which play a crucial role in carbohydrate metabolism.

Antimicrobial Activity

Studies have demonstrated that oxadiazole derivatives possess notable antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth. The biological activity is attributed to their ability to disrupt microbial cell walls or interfere with metabolic pathways .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. The structure-activity relationship (SAR) indicates that modifications on the furan and oxadiazole rings can enhance cytotoxicity against specific cancer cell lines .

Case Studies

Case Study 1: Antidiabetic Evaluation
In a study evaluating the antidiabetic effects of related compounds, several derivatives were synthesized and tested for their ability to lower blood glucose levels in diabetic rats. Compounds exhibiting structural similarities to this compound showed efficacy comparable to glibenclamide, a standard antidiabetic drug .

Case Study 2: Antimicrobial Testing
A series of oxadiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications increased potency against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.